molecular formula C19H19NO4 B11070608 N-{7-[(4-methylphenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}propanamide

N-{7-[(4-methylphenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}propanamide

Cat. No.: B11070608
M. Wt: 325.4 g/mol
InChI Key: KEQHZZOOEJZGGE-UHFFFAOYSA-N
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Description

N-{7-[(4-methylphenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}propanamide is a complex organic compound with a unique structure that includes a benzodioxin ring system and a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{7-[(4-methylphenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}propanamide typically involves multiple steps, starting with the formation of the benzodioxin ring. This can be achieved through the reaction of catechol with an appropriate aldehyde under acidic conditions to form the dioxin ring. The next step involves the introduction of the 4-methylphenyl group through a Friedel-Crafts acylation reaction, using 4-methylbenzoyl chloride and a Lewis acid catalyst such as aluminum chloride. Finally, the propanamide group is introduced through an amidation reaction, using propanoyl chloride and an appropriate amine under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{7-[(4-methylphenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as hydroxide ions or amines replace functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous medium or amines in organic solvents.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{7-[(4-methylphenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}propanamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-{7-[(4-methylphenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}propanamide can be compared with other similar compounds, such as:

    N-{7-[(4-methylphenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}acetamide: Similar structure but with an acetamide group instead of a propanamide group.

    N-{7-[(4-methylphenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}butanamide: Similar structure but with a butanamide group instead of a propanamide group.

Properties

Molecular Formula

C19H19NO4

Molecular Weight

325.4 g/mol

IUPAC Name

N-[7-(4-methylbenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]propanamide

InChI

InChI=1S/C19H19NO4/c1-3-18(21)20-15-11-17-16(23-8-9-24-17)10-14(15)19(22)13-6-4-12(2)5-7-13/h4-7,10-11H,3,8-9H2,1-2H3,(H,20,21)

InChI Key

KEQHZZOOEJZGGE-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC2=C(C=C1C(=O)C3=CC=C(C=C3)C)OCCO2

Origin of Product

United States

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